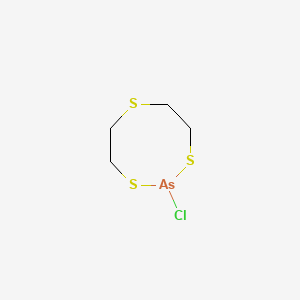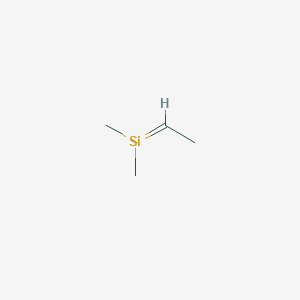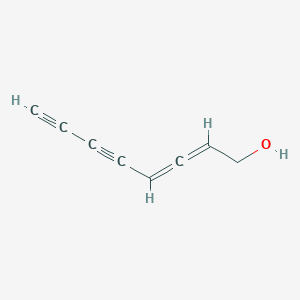
Octa-2,3-dien-5,7-diyn-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-2,3-dien-5,7-diyn-1-OL is an organic compound belonging to the class of fatty alcohols. It is characterized by a unique structure that includes both allenic and diynic functionalities, making it a compound of interest in various fields of scientific research .
Preparation Methods
The synthesis of Octa-2,3-dien-5,7-diyn-1-OL typically involves the reaction of 1-bromoallenes with butadiynyl (trimethyl)- or butadiynyl (triethyl)-silane, followed by desilylation with methanolic sodium hydroxide . This method has been applied to the synthesis of natural allenes, including this compound .
Chemical Reactions Analysis
Octa-2,3-dien-5,7-diyn-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Octa-2,3-dien-5,7-diyn-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Octa-2,3-dien-5,7-diyn-1-OL involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Octa-2,3-dien-5,7-diyn-1-OL can be compared with other similar compounds such as:
Undeca-5,6-diene-8,10-diyn-1-OL: Another compound with both allenic and diynic functionalities.
7-Octene-3,5-diyn-1-OL: A compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
51864-98-3 |
|---|---|
Molecular Formula |
C8H6O |
Molecular Weight |
118.13 g/mol |
InChI |
InChI=1S/C8H6O/c1-2-3-4-5-6-7-8-9/h1,5,7,9H,8H2 |
InChI Key |
MFQBYQJLDHIYCH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC=C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



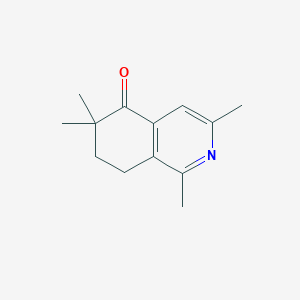

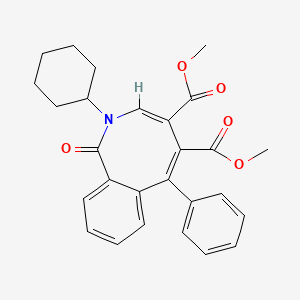
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
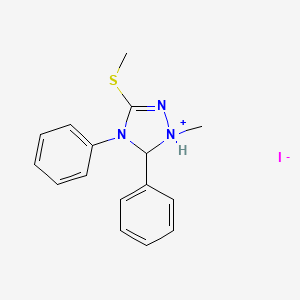
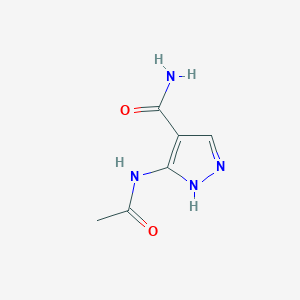
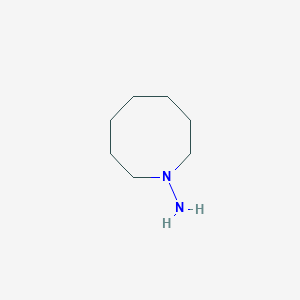
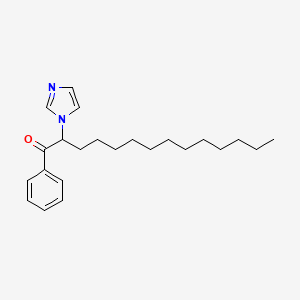
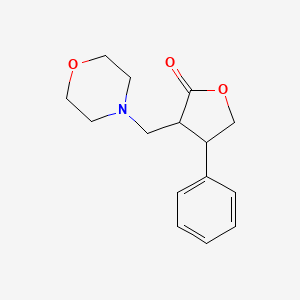
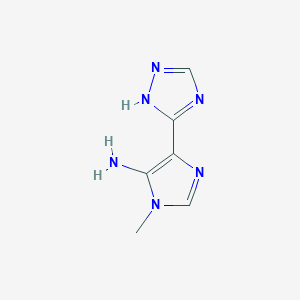
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
